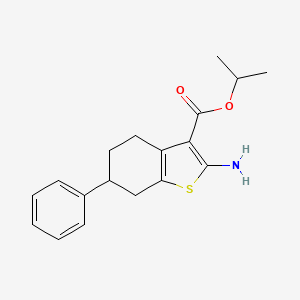

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C18H21NO2S and a molecular weight of 317.45 . It is used for research purposes .

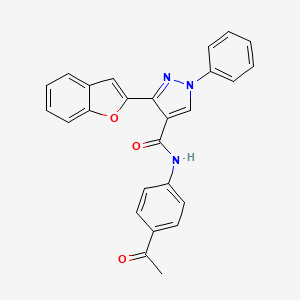

Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group attached to a carboxylate group, which is connected to a benzothiophene ring. The benzothiophene ring is substituted with an amino group and a phenyl group . For a detailed structural analysis, it is recommended to use software tools that can visualize the 3D structure of the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

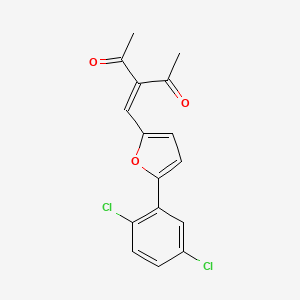

Cascade Recyclization : Isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates react with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones to give corresponding 1′-substituted (Z)-6′,6′-dimethyl-3-[phenyl(arylamino)methylidene]-6′,7′-dihydro-3Hspiro[furan-2,3′-indole]-2′,4,4′,5(1′H,5′H)-tetraones. The structure of one such compound was confirmed via X-ray analysis, highlighting the compound's potential in complex organic synthesis involving cascade recyclization processes (Silaichev et al., 2009).

Reactivity with Substituted Benzylidenemalononitriles and α,β-Acetylenic Esters : The compound demonstrates interesting reactions with substituted benzylidenemalononitriles and α,β-acetylenic esters, leading to the formation of novel benzothieno[2,3-d]pyrimidine derivatives. This indicates its versatility in synthesizing heterocyclic compounds, which are often of interest in the development of pharmaceuticals and agrochemicals (Youssef, 2009).

Biologically Active Derivatives

- Synthesis and Analysis of Biologically Active Azomethine Derivatives : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been explored as acyclic precursors for biologically active compounds. Research into these derivatives has shown potential for cytostatic, antitubercular, and anti-inflammatory activities, indicating a promising area for the development of new therapeutic agents (Chiriapkin et al., 2021).

Environmental Applications

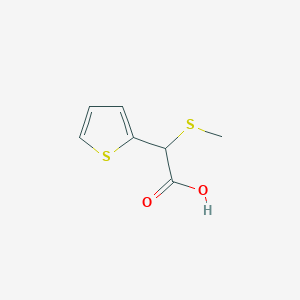

- Biotransformation by Bacteria : Isopropylbenzene-degrading bacteria have shown the ability to transform benzothiophene into various compounds, indicating potential environmental applications, such as in the bioremediation of thiophene-containing pollutants. This research provides insight into the microbial pathways involved in the degradation of complex organic compounds, which could be leveraged for environmental cleanup efforts (Eaton & Nitterauer, 1994).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

propan-2-yl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-11(2)21-18(20)16-14-9-8-13(10-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,11,13H,8-10,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZVNNRNEFSCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide](/img/structure/B2767858.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2767860.png)

![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2767874.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2767876.png)

![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)